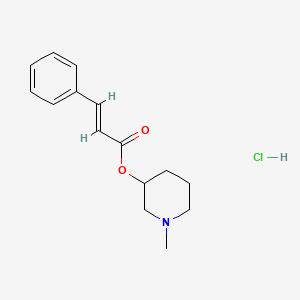![molecular formula C17H23ClN2O3S B5374529 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine](/img/structure/B5374529.png)
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine, also known as CSP-1103, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine functions as a selective blocker of the sigma-1 receptor, a protein that plays a crucial role in regulating various cellular processes, including calcium signaling, protein synthesis, and cell survival. By blocking the sigma-1 receptor, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can modulate neurotransmitter release and reduce inflammation, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can reduce neuropathic pain in animal models by decreasing the release of glutamate, a neurotransmitter that plays a key role in pain signaling. 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the hypothalamic-pituitary-adrenal axis, a system that regulates stress response. Additionally, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is its selectivity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, its potency and efficacy can vary depending on the experimental conditions, and further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several potential future directions for 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine research, including its use in combination with other drugs for enhanced therapeutic effects, its application in the treatment of other neurological disorders such as Alzheimer's disease, and the development of more potent and selective sigma-1 receptor antagonists. Additionally, studies investigating the long-term effects of 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine on cognitive function and behavior are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is a chemical compound that has shown promising results in various scientific research applications, particularly in the treatment of neuropathic pain, anxiety, and depression. Its selective blockade of the sigma-1 receptor allows for more precise modulation of cellular processes, although further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. With its potential therapeutic applications and future directions for research, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is an exciting area of study in the field of neuroscience.
Métodos De Síntesis
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzene sulfonamide with proline to form 1-[(4-chlorophenyl)sulfonyl]proline. This intermediate is then reacted with 4-methylpiperidine to obtain 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine.
Aplicaciones Científicas De Investigación
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has shown promising results in various scientific research applications, including its potential as a treatment for neuropathic pain, anxiety, and depression. Studies have also investigated its effects on cognitive function, addiction, and neuroprotection.
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c1-13-8-11-19(12-9-13)17(21)16-3-2-10-20(16)24(22,23)15-6-4-14(18)5-7-15/h4-7,13,16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCIWZLBAADWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)
![N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5374467.png)

![N-(4-chlorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5374474.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374480.png)
![methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5374488.png)
![ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5374491.png)
![rel-(4aS,8aR)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5374499.png)
![{methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5374515.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate](/img/structure/B5374517.png)
![1-(1-{[6-(4-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5374528.png)
![N-[1-(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-4-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5374537.png)
![3-(4-chlorobenzyl)-5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5374543.png)
![1-(4-bromophenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5374548.png)